molecular formula C15H12FNO3 B1418247 Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methylidene]-amino}benzoate CAS No. 1296225-22-3

Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methylidene]-amino}benzoate

Cat. No. B1418247
M. Wt: 273.26 g/mol
InChI Key: YFWMPZIAIBOEFT-UHFFFAOYSA-N
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Description

“Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methylidene]-amino}benzoate” is a chemical compound with the CAS Number: 1407522-00-2 . It has a molecular weight of 275.28 and its IUPAC name is methyl 3-fluoro-4-[(2-hydroxybenzyl)amino]benzoate . The compound is solid in physical form .


Chemical Reactions Analysis

Specific chemical reactions involving “Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methylidene]-amino}benzoate” are not available in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other reactants. For detailed information on specific reactions, it’s recommended to refer to peer-reviewed papers or technical documents related to this compound .


Physical And Chemical Properties Analysis

“Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methylidene]-amino}benzoate” is a solid compound . It has a melting point of 130 - 131 degrees .

Scientific Research Applications

1. Structural and Chemical Properties Analysis Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methylidene]-amino}benzoate has been studied in the context of its structural and chemical properties. The compound's molecular structure has been characterized through various spectroscopic techniques and crystallographic analyses, offering insights into its physical and chemical behaviors. This includes investigations of molecular conformations and interactions in different environments, which are crucial for understanding its potential applications in scientific research (Huang et al., 2021).

2. Potential in Liquid Crystal Research The compound's utility in liquid crystal research has been explored, particularly in the study of mesophases and molecular polarizability. Research into the thermal and optical properties of materials containing this compound has provided valuable data for the development of new liquid crystalline materials and their potential applications in displays and other optical devices (Nath et al., 2012).

3. Exploration in Medicinal Chemistry In the field of medicinal chemistry, derivatives of Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methylidene]-amino}benzoate have been synthesized and studied for their potential as anticancer drugs. These derivatives, specifically organotin(IV) complexes, have been tested for cytotoxicity against various human tumor cell lines, demonstrating the compound's relevance in the search for new therapeutic agents (Basu Baul et al., 2009).

4. Applications in Biochemical Research Biochemical research involving Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methylidene]-amino}benzoate has focused on understanding the transformation of phenolic compounds in various biochemical processes. This includes the study of anaerobic transformations and the carboxylation-dehydroxylation of phenolic compounds, contributing to a deeper understanding of biochemical pathways and reactions (Bisaillon et al., 1993).

5. Investigating Fluorescence and Chemosensory Properties The compound has been examined for its fluorescence probe properties and potential as a chemosensor. Studies have focused on understanding its spectral properties, such as absorption and fluorescence, in various environments. This research is valuable for the development of new sensors and diagnostic tools (Singh & Darshi, 2002).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name

methyl 3-fluoro-4-[(2-hydroxyphenyl)methylideneamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c1-20-15(19)10-6-7-13(12(16)8-10)17-9-11-4-2-3-5-14(11)18/h2-9,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWMPZIAIBOEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N=CC2=CC=CC=C2O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501143280
Record name Benzoic acid, 3-fluoro-4-[[(2-hydroxyphenyl)methylene]amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methylidene]-amino}benzoate

CAS RN

1296225-22-3
Record name Benzoic acid, 3-fluoro-4-[[(2-hydroxyphenyl)methylene]amino]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1296225-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-fluoro-4-[[(2-hydroxyphenyl)methylene]amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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